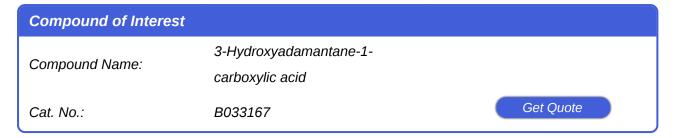


Spectroscopic and Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxyadamantane-1-carboxylic acid**, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural integrity and purity of **3-Hydroxyadamantane-1-carboxylic acid** are paramount in its application. The following spectroscopic data provides a detailed fingerprint of the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid



Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
1.462-1.517	m	2H	Adamantane CH2
1.541-1.579	m	4H	Adamantane CH₂
1.637-1.645	m	6H	Adamantane CH₂
2.113-2.119	m	2H	Adamantane CH
4.450	br s	1H	-ОН
11.972	br s	1H	-СООН

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3-Hydroxyadamantane-1-carboxylic acid**

Chemical Shift (δ) ppm	Carbon Type
~178	C=O (Carboxylic acid)
~68	С-ОН
~40-50	Adamantane CH
~30-40	Adamantane CH ₂
~25-35	Adamantane C (quaternary)

Note: This is a predicted spectrum based on known chemical shifts for adamantane derivatives and carboxylic acids. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Hydroxyadamantane-1-carboxylic acid** is characterized by the presence of a hydroxyl group, a carboxylic acid, and the adamantane cage.

Table 3: IR Spectroscopic Data for 3-Hydroxyadamantane-1-carboxylic acid



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3500-3200 (broad)	O-H (Alcohol)	Stretching
3300-2500 (broad)	O-H (Carboxylic acid)	Stretching
2950-2850	C-H (Alkane)	Stretching
1760-1690	C=O (Carboxylic acid)	Stretching
1320-1210	C-O	Stretching
1440-1395 & 950-910	О-Н	Bending

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Hydroxyadamantane-1-carboxylic acid** (Molecular Weight: 196.24 g/mol), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.[2][3]

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxyadamantane-1-carboxylic acid

m/z	lon
196	[M]+ (Molecular Ion)
179	[M-OH] ⁺
151	[M-COOH]+
135	[Adamantyl]+

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

Weigh 5-10 mg of 3-Hydroxyadamantane-1-carboxylic acid.



- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, relaxation delay of 1-5 seconds.
- 13C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, relaxation delay of 2-10 seconds.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
- Parameters:



∘ Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

 A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as
 dichloromethane or methanol.
- If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.

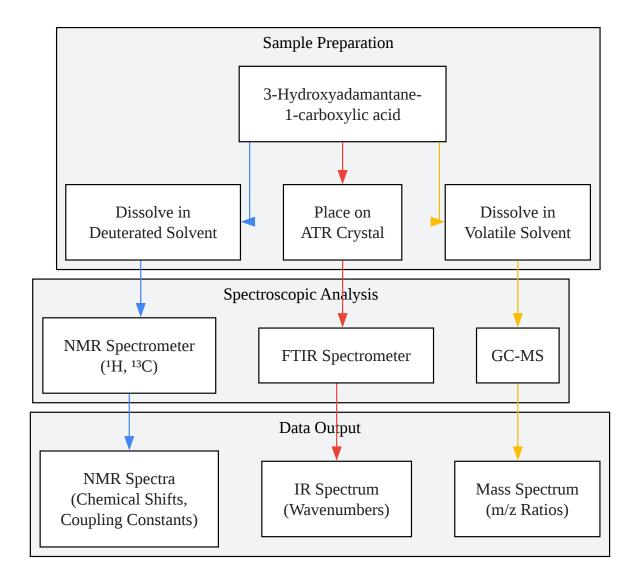
Instrumentation and Data Acquisition:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280 °C.
 - Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

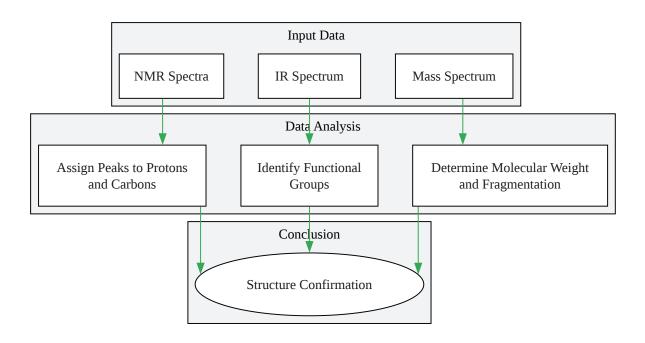
Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses.









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